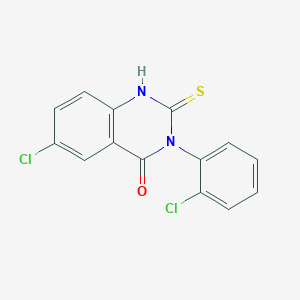

6-Chloro-3-(2-chlorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one

Description

6-Chloro-3-(2-chlorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one is a halogenated dihydroquinazolinone derivative characterized by a bicyclic heteroaromatic core. Its structure features:

- Chlorine substituents at positions 6 (quinazoline ring) and 3 (2-chlorophenyl group).

- Dihydroquinazolin-4(1H)-one scaffold, a privileged structure in medicinal chemistry due to its diverse bioactivity .

The sulfanylidene group may influence binding to serum albumin or enzymes, as seen in related fluorinated derivatives .

Properties

CAS No. |

91961-25-0 |

|---|---|

Molecular Formula |

C14H8Cl2N2OS |

Molecular Weight |

323.2 g/mol |

IUPAC Name |

6-chloro-3-(2-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C14H8Cl2N2OS/c15-8-5-6-11-9(7-8)13(19)18(14(20)17-11)12-4-2-1-3-10(12)16/h1-7H,(H,17,20) |

InChI Key |

ZCLAXRGOKRJCGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized under acidic conditions to form the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thioxo group can be oxidized to a sulfone or reduced to a thiol.

Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic systems.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution Products: Various substituted quinazolinones depending on the nucleophile used.

Oxidation Products: Sulfone derivatives.

Reduction Products: Thiol derivatives.

Scientific Research Applications

6-Chloro-3-(2-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of chloro and thioxo groups enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Structural Insights :

- Halogen Effects: Dual chlorine substituents in the target compound may enhance lipophilicity and receptor-binding affinity compared to mono-halogenated analogs like 3c .

- Sulfanylidene vs.

Key Trends :

- Green Chemistry: Use of ZnO nanoparticles () or 2-MeTHF () improves sustainability compared to traditional solvents like THF .

- Microwave Irradiation : Enhances reaction efficiency (e.g., K284-0146 synthesis) by reducing time and improving purity .

Biological Activity

6-Chloro-3-(2-chlorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one, a member of the quinazolinone family, has garnered attention for its diverse biological activities. This compound features a unique structure characterized by the presence of both chloro and thioxo groups, which enhance its reactivity and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

- CAS Number : 91961-25-0

- Molecular Formula : C14H8Cl2N2OS

- Molecular Weight : 323.2 g/mol

- IUPAC Name : 6-chloro-3-(2-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways. The presence of chloro and thioxo groups increases its binding affinity and specificity for these targets.

Anticancer Activity

Research indicates that compounds similar to 6-Chloro-3-(2-chlorophenyl)-2-sulfanylidene have shown promising anticancer properties. For instance, studies on related quinazolinones demonstrated significant inhibitory effects against various cancer cell lines, including non-small cell lung cancer (A549) cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways and activation of caspase cascades .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 6k | A549 | 3.14 ± 0.29 | Apoptosis induction |

| Compound 6l | A549 | 0.46 ± 0.02 | Apoptosis via caspase activation |

| 5-Fluorouracil (control) | A549 | 4.98 ± 0.41 | Chemotherapeutic agent |

Antimicrobial Activity

Preliminary studies suggest that quinazolinone derivatives exhibit antimicrobial properties. The thioxo group in the structure may play a critical role in enhancing the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes within microbial cells.

Anti-inflammatory Effects

The compound has been investigated for potential anti-inflammatory effects, which are common among many quinazolinones. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Study on Anticancer Activity

A study published in Pharmaceutical Biology evaluated the anticancer effects of various synthesized quinazolinones, including derivatives similar to our compound of interest. The results indicated that certain substitutions on the phenyl ring significantly enhanced anticancer activity against A549 cells, suggesting that structural modifications can lead to improved therapeutic efficacy .

Evaluation of Antimicrobial Properties

Another research effort focused on assessing the antimicrobial efficacy of several thioxo-containing compounds against a range of bacterial strains. Results showed that compounds with similar structural features to 6-Chloro-3-(2-chlorophenyl)-2-sulfanylidene demonstrated notable antibacterial activity, highlighting their potential as new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.